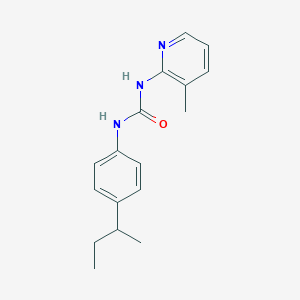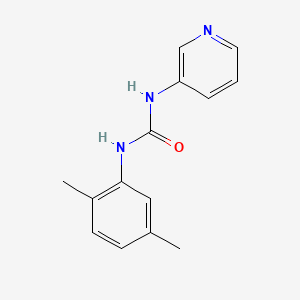![molecular formula C19H18ClN3O2S B5312789 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine is a chemical compound that belongs to the class of thiazole-containing molecules. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythms, cell division, and DNA damage response. Due to its unique pharmacological profile, 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has gained considerable attention as a potential drug candidate for various diseases.
Mecanismo De Acción
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine exerts its pharmacological effects by inhibiting the activity of CK1δ. CK1δ is a serine/threonine protein kinase that regulates various cellular processes such as circadian rhythms, DNA damage response, and cell division. By inhibiting CK1δ, 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine disrupts these cellular processes, leading to the inhibition of cancer cell growth and the modulation of inflammatory and neurodegenerative processes.
Biochemical and physiological effects:
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CK1δ, leading to the disruption of circadian rhythms, DNA damage response, and cell division. Additionally, it has been shown to modulate the activity of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has several advantages as a tool compound for laboratory experiments. It is a potent and selective inhibitor of CK1δ, making it a valuable tool for studying the role of CK1δ in various cellular processes. Additionally, it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a valuable tool for studying the underlying mechanisms of these diseases. However, like all tool compounds, it has limitations, including potential off-target effects and toxicity, which need to be carefully considered when designing experiments.
Direcciones Futuras
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has several potential future directions for research. One direction is to further investigate its anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical and clinical studies. Another direction is to develop more potent and selective inhibitors of CK1δ based on the structure of 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine. Additionally, it would be interesting to investigate the role of CK1δ in other diseases and to explore the potential therapeutic applications of CK1δ inhibitors beyond cancer, inflammation, and neurodegeneration.
Métodos De Síntesis
The synthesis of 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine involves a multi-step process that starts with the reaction of 2-chloroaniline with thioamide to form 2-(2-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with formaldehyde and sodium cyanoborohydride to form the key intermediate, 2-(2-chlorophenyl)-1,3-thiazol-4-yl)methanol. The final step involves the reaction of 2-(2-chlorophenyl)-1,3-thiazol-4-yl)methanol with 2-furoyl chloride and piperazine in the presence of a base to form 1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine.
Aplicaciones Científicas De Investigación
1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting CK1δ, which is overexpressed in many cancers. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-16-5-2-1-4-15(16)18-21-14(13-26-18)12-22-7-9-23(10-8-22)19(24)17-6-3-11-25-17/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJEVHQZULRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5312717.png)
![2-{[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5312725.png)
![2-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanol](/img/structure/B5312732.png)

![3-[4-(benzyloxy)phenyl]-N-(2-nitrophenyl)acrylamide](/img/structure/B5312738.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5312771.png)
![6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5312783.png)
![6-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5312792.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
